
N-chloro-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-chloro-N-methylformamide is an organic compound that belongs to the class of amides. It is a derivative of formamide where one hydrogen atom is replaced by a chlorine atom and another by a methyl group. This compound is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-chloro-N-methylformamide can be synthesized through several methods. One common method involves the reaction of N-methylformamide with chlorine gas under controlled conditions. The reaction typically takes place at low temperatures to prevent the decomposition of the product.
Another method involves the use of N-methylformamide and a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-chloro-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformamide and other by-products.
Reduction: Reduction reactions can convert it back to N-methylformamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylformamide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
N-chloro-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-chloro-N-methylformamide involves its reactivity with various biological and chemical targets. The chlorine atom makes it a good electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylformamide: A closely related compound where the chlorine atom is replaced by a hydrogen atom.
N,N-dimethylformamide: Another related compound with two methyl groups instead of one.
Formamide: The simplest formamide with no substituents on the nitrogen atom.
Uniqueness
N-chloro-N-methylformamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications where specific reactivity is required.
Propriétés
Numéro CAS |
27876-28-4 |
|---|---|
Formule moléculaire |
C2H4ClNO |
Poids moléculaire |
93.51 g/mol |
Nom IUPAC |
N-chloro-N-methylformamide |
InChI |
InChI=1S/C2H4ClNO/c1-4(3)2-5/h2H,1H3 |
Clé InChI |
TUIAQSKEFHFDRQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


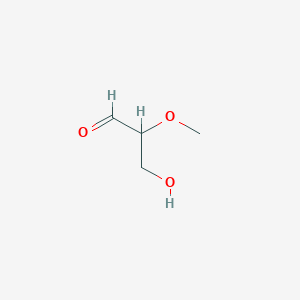
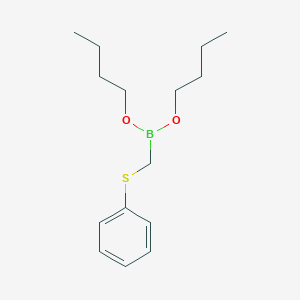
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
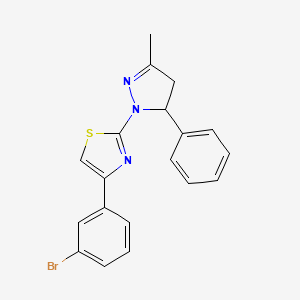
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
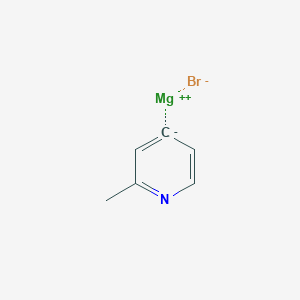
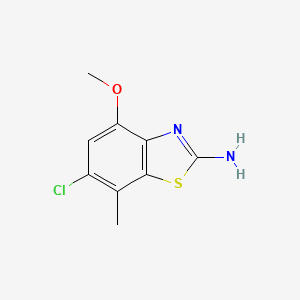
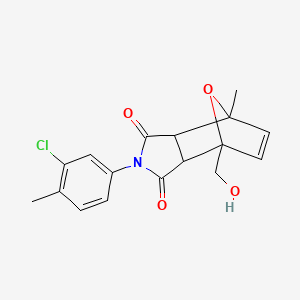
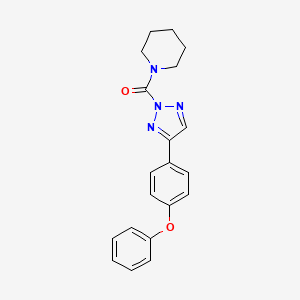

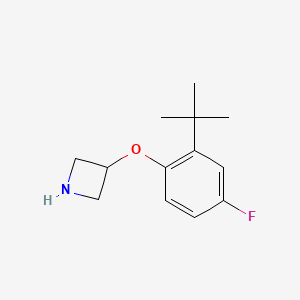
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

